molecular formula C20H17N3O6S B10909004 5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B10909004
M. Wt: 427.4 g/mol
InChI Key: PYXIFPZJMHQUMN-UHFFFAOYSA-N
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Description

5-({3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a molecular formula of C20H17N3O7S This compound is characterized by its unique structure, which includes an ethoxy group, a nitrobenzyl group, and a thioxodihydropyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multiple steps:

    Formation of the Ethoxy-Substituted Benzylidene Intermediate: This step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form the ethoxy-substituted benzylidene intermediate.

    Cyclization and Thioxo Group Introduction: The intermediate is then reacted with thiourea in the presence of a catalyst such as hydrochloric acid to form the thioxodihydropyrimidinedione core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and nitrobenzyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and nitrobenzyl groups play a crucial role in binding to these targets, while the thioxodihydropyrimidinedione core may be involved in the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    5-({3-ethoxy-4-[(4-aminobenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure but with an amino group instead of a nitro group.

    5-({3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 5-({3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione makes it unique, as it imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H17N3O6S

Molecular Weight

427.4 g/mol

IUPAC Name

5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H17N3O6S/c1-2-28-17-10-13(9-15-18(24)21-20(30)22-19(15)25)5-8-16(17)29-11-12-3-6-14(7-4-12)23(26)27/h3-10H,2,11H2,1H3,(H2,21,22,24,25,30)

InChI Key

PYXIFPZJMHQUMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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